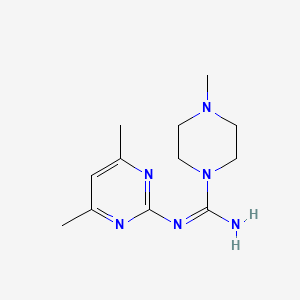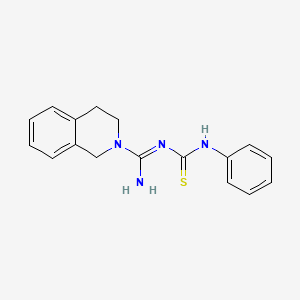![molecular formula C32H36N2O2 B11028819 Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]](/img/structure/B11028819.png)
Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with two benzylpiperidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] typically involves the reaction of benzene-1,3-dicarboxylic acid with 4-benzylpiperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated benzyl groups.
Substitution: Compounds with substituted benzyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular processes.
Medicine
In medicinal chemistry, Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperidinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene-1,3-diylbis[(4-phenylpiperazin-1-yl)methanone]
- Benzene-1,3-diylbis[(4-diphenylmethylpiperazin-1-yl)methanone]
Uniqueness
Benzene-1,3-diylbis[(4-benzylpiperidin-1-yl)methanone] is unique due to the presence of benzylpiperidinyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C32H36N2O2 |
|---|---|
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
[3-(4-benzylpiperidine-1-carbonyl)phenyl]-(4-benzylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C32H36N2O2/c35-31(33-18-14-27(15-19-33)22-25-8-3-1-4-9-25)29-12-7-13-30(24-29)32(36)34-20-16-28(17-21-34)23-26-10-5-2-6-11-26/h1-13,24,27-28H,14-23H2 |
InChI-Schlüssel |
DZWDSKKDYOZQRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-[(naphthalen-2-yloxy)acetyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028742.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B11028744.png)
![Tetramethyl 6'-[(acetyloxy)(phenyl)acetyl]-5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028745.png)

![(1E)-8-methoxy-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028759.png)
![(1E)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11028774.png)
![(1'Z)-8'-fluoro-6'-methyl-1'-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinolin]-2'(1'H)-one](/img/structure/B11028787.png)

![9-methoxy-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11028791.png)
![(1E)-6-(4-chlorophenyl)-1-[(4-methoxyphenyl)imino]-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028796.png)
![2-{2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}-3-oxo-N-phenyloctahydroquinoxaline-1(2H)-carboxamide](/img/structure/B11028801.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide](/img/structure/B11028806.png)
![2-Amino-8'-fluoro-6',7,7-trimethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-{IJ}]quinoline-4',1''-cyclopentane]-2',5(6{H})-dione](/img/structure/B11028809.png)
![3-[5,11-Dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]-N-(4-hydroxyphenethyl)propanamide](/img/structure/B11028818.png)
